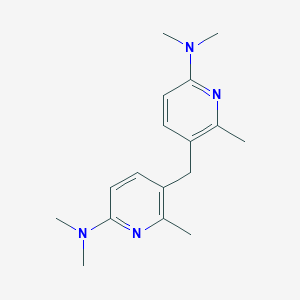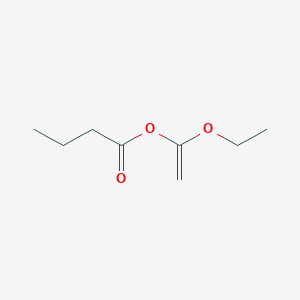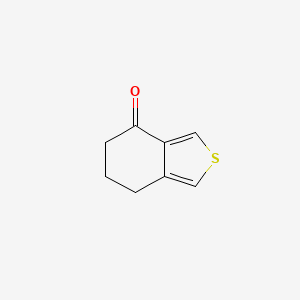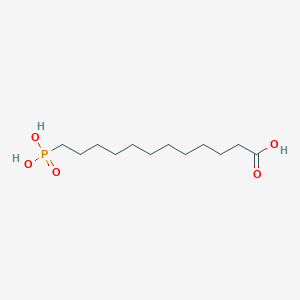![molecular formula C23H29F3N2OS B12575041 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol CAS No. 301841-85-0](/img/structure/B12575041.png)
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol is a complex organic compound characterized by the presence of a trifluoromethyl group, an azobenzene moiety, and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol typically involves multiple steps. One common method includes the following steps:
Formation of the Azobenzene Intermediate: The azobenzene intermediate can be synthesized by diazotization of 4-amino-4’-(trifluoromethyl)azobenzene followed by coupling with phenol.
Etherification: The azobenzene intermediate is then etherified with 1,10-dibromodecane in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF).
Thiol Introduction: Finally, the thiol group is introduced by reacting the etherified product with thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azobenzene moiety can be reduced to form hydrazobenzene derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Hydrazobenzene derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its thiol group.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers.
Wirkmechanismus
The mechanism of action of 10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Azobenzene Moiety: The azobenzene moiety can undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{(E)-[3-(Trifluoromethyl)phenyl]diazenyl}phenol: Similar structure but lacks the decane-1-thiol chain.
4-(Trifluoromethyl)phenyl Azobenzene: Similar azobenzene moiety but different substituents.
Eigenschaften
CAS-Nummer |
301841-85-0 |
|---|---|
Molekularformel |
C23H29F3N2OS |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
10-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenoxy]decane-1-thiol |
InChI |
InChI=1S/C23H29F3N2OS/c24-23(25,26)19-9-11-20(12-10-19)27-28-21-13-15-22(16-14-21)29-17-7-5-3-1-2-4-6-8-18-30/h9-16,30H,1-8,17-18H2 |
InChI-Schlüssel |
VRUWNMDGDQCTDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC=C(C=C2)OCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

![(2S)-1-{[(Naphthalen-1-yl)methyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B12574985.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)

![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)

![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)



![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
![6-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexane-1-thiol](/img/structure/B12575050.png)

